![molecular formula C11H14N2O2 B11724466 N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide is a chemical compound that belongs to the class of aromatic amides This compound is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further connected to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base to form the corresponding ketoxime. This intermediate is then subjected to a Beckmann rearrangement in the presence of an acid catalyst to yield the desired amide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparación Con Compuestos Similares
N-acetyl-para-aminophenol (APAP): Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)acetamide: Another aromatic amide with similar structural features.
Uniqueness: N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide stands out due to its unique hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13-15/h4-7,15H,3H2,1-2H3,(H,12,14) |
Clave InChI |
OWJFSHAEWGJFKT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


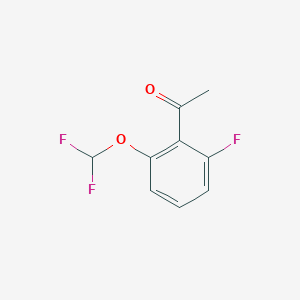
![3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11724395.png)

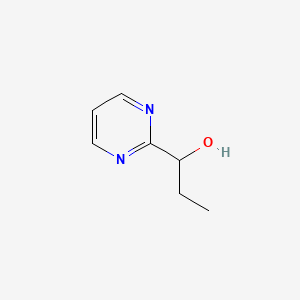
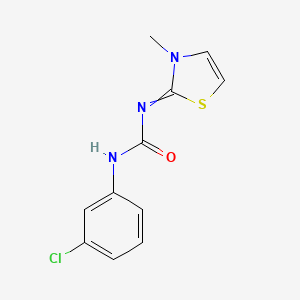
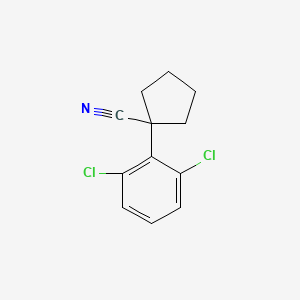
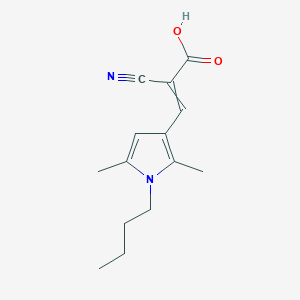
![2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724429.png)

![8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11724434.png)




